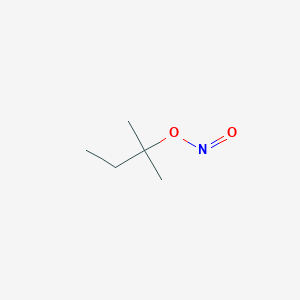

tert-Pentyl nitrite

説明

Contextualization within Organic Chemical Reagents

Alkyl nitrites, including tert-pentyl nitrite (B80452), are versatile reagents in organic synthesis, primarily utilized as nitrosating and diazotizing agents. wikipedia.orgresearchgate.net They offer a convenient and soluble source of the nitrosonium ion (NO+) or its equivalents in organic solvents, often under milder conditions than traditional methods using nitrous acid generated in situ from sodium nitrite and strong mineral acids. researchgate.netorganic-chemistry.org Their utility extends to roles as oxidants and, in certain reactions, as nitrating agents. researchgate.net

The reactivity of alkyl nitrites can be tuned by the nature of the alkyl group. Reagents like tert-butyl nitrite and isopentyl (isoamyl) nitrite are frequently employed alongside tert-pentyl nitrite, with the choice often depending on solubility, boiling point, and the specific reaction conditions. researchgate.netrsc.org For instance, tert-butyl nitrite is well-documented for its effectiveness in the selective nitration of phenols and in various C-H functionalization reactions. wikipedia.orgrsc.org Pentyl nitrite has been specifically used in diazotization reactions for flow chemistry procedures and in alternative Sandmeyer reactions. researchgate.netmdpi.com These reagents provide a practical means to generate reactive nitrogen species for the formation of C-N, N-N, and N-O bonds.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 463-04-7 | lookchem.comwikipedia.org |

| Molecular Formula | C₅H₁₁NO₂ | lookchem.comwikipedia.org |

| Molar Mass | 117.15 g·mol⁻¹ | lookchem.comwikipedia.org |

| Appearance | Colorless to yellowish liquid | lookchem.com |

| Boiling Point | 104-105 °C | lookchem.com |

Historical Perspectives in Synthetic Methodologies

The study of alkyl nitrites dates back to the 19th century, when they were first synthesized and investigated. researchgate.net Initially, their primary application was medicinal, but their potential as chemical reagents was soon recognized. wikipedia.orgresearchgate.net A foundational application of alkyl nitrites in synthetic chemistry is in the diazotization of primary aromatic amines to form diazonium salts. organic-chemistry.org These intermediates are highly versatile and are central to transformations like the Sandmeyer and Schiemann reactions for introducing halides and other functional groups onto an aromatic ring. researchgate.netorganic-chemistry.org

Over time, the scope of alkyl nitrite applications has expanded significantly. While early uses focused on their role as a substitute for aqueous nitrous acid, modern synthetic chemistry employs them in a much broader range of reactions. The development of metal-free C-H functionalization and cross-coupling reactions has seen a resurgence in the use of alkyl nitrites like tert-butyl nitrite and its analogs as radical initiators and sources of nitrogen-containing functional groups. iitg.ac.inthieme-connect.com Their evolution from simple diazotizing agents to key components in complex, multi-step, one-pot syntheses highlights their enduring importance in the synthetic chemist's toolkit. ingentaconnect.comrsc.org

Role as Precursors in Radical Chemistry

A defining characteristic of alkyl nitrites is the relative weakness of the O–N bond, which predisposes them to homolytic cleavage upon exposure to heat (thermolysis) or light (photolysis). wikipedia.orgthieme-connect.com This cleavage generates an alkoxy radical (RO•) and a nitric oxide radical (•NO). thieme-connect.com This property makes alkyl nitrites, including tert-pentyl nitrite, effective radical initiators.

The generated radicals can participate in a wide array of chemical transformations. For example, tert-butyl nitrite (TBN) is widely used to initiate radical cascades for the synthesis of complex heterocyclic structures like isoxazoles and isoxazolines. rsc.orgnih.govmdpi.com In these processes, TBN acts not only as the initiator but can also serve as the donor of the N-O fragment that is incorporated into the final product. nih.govmdpi.com

Furthermore, alkyl nitrites are instrumental in C-H functionalization reactions that proceed via a radical mechanism. iitg.ac.in They can mediate the formation of C-C and C-heteroatom bonds by initiating the abstraction of a hydrogen atom, followed by subsequent bond-forming steps. rsc.org Research on the photolysis of n-pentyl nitrite to generate 1-pentoxy radicals for studying subsequent reactions demonstrates the fundamental role of these compounds as clean and specific radical precursors. nih.gov This ability to generate radicals under relatively mild conditions makes alkyl nitrites powerful tools for modern organic synthesis, enabling the construction of complex molecules through pathways that complement traditional ionic chemistry. thieme-connect.com

| Reaction Type | Role of Alkyl Nitrite | Example Transformation | Reference |

|---|---|---|---|

| Diazotization | NO⁺ source | Ar-NH₂ → Ar-N₂⁺ | researchgate.netorganic-chemistry.org |

| Nitrosation | Nitrosating agent | R₂NH → R₂N-NO | wikipedia.orgrsc.org |

| Radical Initiation | Radical precursor (RO•, •NO) | Alkene + Aldehyde → Isoxazole (B147169) | rsc.org |

| C-H Functionalization | Radical initiator / Oxidant | Ar-H → Ar-NO₂ | rsc.orgiitg.ac.in |

| Oxidation | Oxidant | Oxindole → Isatin | organic-chemistry.org |

Structure

3D Structure

特性

CAS番号 |

5156-41-2 |

|---|---|

分子式 |

C5H11NO2 |

分子量 |

117.15 g/mol |

IUPAC名 |

2-methylbutan-2-yl nitrite |

InChI |

InChI=1S/C5H11NO2/c1-4-5(2,3)8-6-7/h4H2,1-3H3 |

InChIキー |

JXCNBASKFCBVAN-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(C)ON=O |

製品の起源 |

United States |

Synthetic Routes for Tert Pentyl Nitrite

Established Laboratory Synthesis Protocols

Traditional methods for synthesizing tert-pentyl nitrite (B80452) in a laboratory setting primarily rely on direct nitrosation of the corresponding alcohol or through trans-nitrosation reactions.

Reaction with Nitrous Acid and Alcohol Precursors

The most common laboratory synthesis of tert-pentyl nitrite involves the esterification of tert-amyl alcohol (2-methyl-2-butanol) with nitrous acid (HONO). wikipedia.org Due to the instability of nitrous acid, it is generated in situ by reacting a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). copernicus.orgrsc.org

The procedure generally involves the slow, controlled addition of the acid to a cooled mixture of tert-amyl alcohol and aqueous sodium nitrite. wikipedia.orgcopernicus.org The reaction is exothermic and performed at low temperatures to prevent the decomposition of the unstable nitrous acid. The resulting tert-pentyl nitrite is immiscible with the aqueous phase and, being less dense, forms an upper layer that can be separated. This is followed by washing to remove residual acid and unreacted alcohol, and subsequent drying.

| Parameter | Condition | Purpose |

| Reactants | tert-Amyl alcohol, Sodium Nitrite, Strong Acid (e.g., H₂SO₄) | Formation of tert-pentyl nitrite via esterification. |

| Temperature | Low (typically cooled in an ice bath) | To minimize decomposition of unstable nitrous acid and control exothermicity. |

| Addition | Slow, dropwise addition of acid | To control the reaction rate and temperature. |

| Separation | Decantation or use of a separatory funnel | To separate the water-insoluble product from the aqueous reaction mixture. |

This method is a well-established and straightforward procedure for small-scale laboratory preparations. wikipedia.org

Trans-Nitrosation Reactions

Trans-nitrosation, or transesterification, is another route for synthesizing alkyl nitrites. journals.co.za This equilibrium-driven reaction involves the transfer of a nitroso group from a donor alkyl nitrite to an acceptor alcohol. For the synthesis of tert-pentyl nitrite, a readily available nitrite like tert-butyl nitrite can be reacted with tert-amyl alcohol. journals.co.za

The reaction is acid-catalyzed and its efficiency is influenced by the structure of the alcohol, with primary alcohols reacting faster than secondary, and secondary faster than tertiary. journals.co.za The equilibrium can also be affected by solvent choice and the presence of electron-donating or withdrawing groups on the alcohol. journals.co.za While a viable method, it is often more practical to use a combination of tert-butyl nitrite and aqueous nitrous acid, which can be more effective than using either reagent alone for nitrosating alcohols that can withstand aqueous acidic conditions. journals.co.za

Advanced Synthetic Methodologies

To address the safety and scalability challenges of traditional batch synthesis, advanced methodologies like continuous flow chemistry have been developed.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages for the synthesis of alkyl nitrites, including tert-pentyl nitrite. researchgate.net This technology involves pumping reagents through a network of tubes or microreactors, where mixing and reaction occur in a continuous stream. europa.eumdpi.com The high surface-area-to-volume ratio of these reactors allows for superior heat transfer, enabling precise temperature control and mitigating the risks associated with highly exothermic nitration reactions. europa.euscielo.br

This enhanced control leads to safer operating conditions, as only small volumes of hazardous materials are present in the reactor at any given time. europa.eu Studies on the continuous flow production of various alkyl nitrites have demonstrated the ability to achieve high purity products with very short reaction times, sometimes as low as a few seconds. researchgate.netresearchgate.net The process allows for the development of faster, safer, and automated procedures. europa.eu A similar flow protocol was developed for tert-butyl nitrite, a closely related compound, which achieved a short residence time of one minute. researchgate.net

Considerations for Scalable Production

Scaling up the production of tert-pentyl nitrite from the laboratory to an industrial scale requires careful consideration of safety, efficiency, and cost. Traditional large-scale batch reactors for this type of exothermic reaction pose significant safety risks, including the potential for thermal runaway. europa.eu

Continuous flow synthesis directly addresses these scalability issues. mdpi.com Instead of increasing the reactor volume, production is scaled up by either running the system for longer periods or by "numbering-up" — operating multiple flow reactors in parallel. researchgate.net This approach avoids the complex heat and mass transfer problems associated with large batch vessels. scielo.br The intrinsic safety of flow reactors, combined with the potential for automation and seamless integration of reaction and purification steps, makes this a highly attractive strategy for industrial production. europa.eu It allows for throughputs that can reach tons per year with a minimal reactor footprint, ensuring high-purity and economically viable manufacturing. researchgate.netresearchgate.net

Fundamental Reaction Mechanisms of Tert Pentyl Nitrite

Homolytic Cleavage Processes

The thermal or photochemical decomposition of tert-pentyl nitrite (B80452) initiates a series of radical-mediated reactions through the homolytic cleavage of the O-NO bond.

The foundational step in the radical chemistry of tert-pentyl nitrite is its decomposition into a tert-pentyloxyl radical and a nitric oxide (NO) radical. thieme-connect.comrsc.org This process can be induced by heat or light. thieme-connect.comrsc.org The relatively weak O-NO bond readily breaks, leading to the formation of these two radical species.

The generated tert-pentyloxyl radical is a reactive intermediate that can participate in subsequent reactions, such as hydrogen atom transfer (HAT). rsc.org For instance, it can abstract a hydrogen atom from a suitable donor, like a germane (B1219785) hydride, to generate a new radical species. rsc.org The accompanying nitric oxide radical is a persistent radical that can engage in various coupling reactions. rsc.org In some contexts, the nitric oxide released can be oxidized by molecular oxygen to produce nitrogen dioxide (NO₂), which can then participate in nitration reactions. thieme-connect.com

The general mechanism for the homolytic cleavage is as follows: (CH₃)₂C(C₂H₅)ONO → (CH₃)₂C(C₂H₅)O• + •NO

This initial cleavage is pivotal as it opens pathways for a diverse range of radical-based chemical transformations. thieme-connect.com

The susceptibility of the O-N bond in alkyl nitrites to homolytic cleavage is rooted in its relatively low bond dissociation energy (BDE). For alkyl nitrites in general, the BDE of the O-NO bond is notably low, with values around 40.9 kcal mol⁻¹. rsc.org Specifically for tert-amyl nitrite (an isomer of tert-pentyl nitrite), a study reported the heat of formation and the tert-amyloxyl-nitrite bond dissociation energy. nist.govnist.gov Theoretical calculations using density functional theory (B3LYP) have also been employed to determine the N–O bond dissociation energies of various alkyl nitrite compounds. worldscientific.com These studies consistently indicate that the energy required to break the O-N bond is modest, facilitating the formation of alkoxyl and nitric oxide radicals under relatively mild conditions such as light irradiation. rsc.org

Table 1: Bond Dissociation Energies (BDEs) of Related Compounds

| Bond | Compound Type | BDE (kcal/mol) | Method |

|---|---|---|---|

| O-NO | Alkyl Nitrites (general) | ~40.9 | Experimental/Theoretical rsc.org |

| S-N | S-Nitrosothiols (MeSNO) | 4.7 | Calculation (CASPT2) nih.gov |

| O-H | Phenol | 86.5 | Calculation (DFT) researchgate.net |

Nitrosation Reactions Mediated by Tert-Pentyl Nitrite

Tert-pentyl nitrite is an effective nitrosating agent, capable of introducing a nitroso group (-NO) into various organic substrates. sci-hub.se These reactions can proceed through different mechanisms depending on the reaction conditions and the nature of the substrate.

Under acidic conditions, tert-pentyl nitrite can act as a source of the nitrosonium ion (NO⁺) or its equivalents, which are potent electrophiles. researchgate.netrsc.org In solvents like acetonitrile, the reaction of alkyl nitrites with simple alcohols and thiols is kinetically zero-order in the substrate, suggesting the rate-limiting formation of the nitrosonium ion. rsc.orgrsc.org The proposed mechanism involves the protonation of the alkyl nitrite, followed by its dissociation to form an alcohol and the nitrosonium ion. rsc.orgrsc.org

(CH₃)₂C(C₂H₅)ONO + H⁺ ⇌ (CH₃)₂C(C₂H₅)ONOH⁺ (CH₃)₂C(C₂H₅)ONOH⁺ → (CH₃)₂C(C₂H₅)OH + NO⁺

In addition to electrophilic pathways, tert-pentyl nitrite can mediate nitrosation through radical mechanisms. The homolytic cleavage of tert-pentyl nitrite generates nitric oxide (•NO), a radical species. thieme-connect.comrsc.org This nitric oxide radical can then be trapped by other radical intermediates. nih.gov For example, a carbon-centered radical can react with •NO to form a C-nitroso compound. nih.gov This type of reaction is distinct from electrophilic nitrosation and is often involved in the C-H nitrosation of certain heterocycles or the trapping of radicals generated through other means. thieme-connect.com For instance, a proposed mechanism for the C-H nitrosation of imidazo[1,2-a]-pyridines involves the initial addition of the •NO radical to the heterocycle, followed by hydrogen abstraction by the concurrently formed tert-pentyloxyl radical. thieme-connect.com

Tert-pentyl nitrite is frequently used for the N-nitrosation of amines to form N-nitrosamines. sci-hub.sedgra.de The mechanism of N-nitrosation can vary. For secondary amines, the reaction often proceeds through the nucleophilic attack of the amine on the nitrosating agent. dgra.dewikipedia.org With alkyl nitrites like tert-pentyl nitrite in organic solvents, a proposed mechanism involves the formation of a hydrogen-bonded intermediate between the amine and the nitrite, which then rearranges to form the nitrosamine (B1359907) and tert-pentyl alcohol. sci-hub.se

R₂NH + (CH₃)₂C(C₂H₅)ONO → [R₂NH---ONO-C(C₂H₅)(CH₃)₂] → R₂N-NO + (CH₃)₂C(C₂H₅)OH

The reactivity of alkyl nitrites in the N-nitrosation of amides was found to follow the order: tert-butyl nitrite > iso-pentyl nitrite. sci-hub.se For tertiary amines, the process is more complex and can involve an initial dealkylation step before nitrosation. researchgate.netnih.gov Certain tertiary amines, particularly those with electron-rich benzylic groups, are more susceptible to this nitrosative dealkylation. sci-hub.se

C-Nitrosation Reactions

C-nitrosation is a chemical transformation that introduces a nitroso (-NO) group onto a carbon atom. Tert-pentyl nitrite serves as an effective nitrosating agent for this purpose, particularly for compounds possessing activated C-H groups. The reaction typically targets carbon atoms adjacent to electron-withdrawing groups, such as carbonyl, alkoxycarbonyl, cyano, or nitro moieties, which increase the acidity of the alpha-hydrogen. nih.gov

The mechanism of C-nitrosation using tert-pentyl nitrite often requires the presence of an acid catalyst, like hydrogen chloride (HCl), or an acyl chloride, such as acetyl chloride. nih.gov In an acidic medium, the tert-pentyl nitrite is protonated, which facilitates the release of a nitrosating species, often the nitrosonium ion (NO⁺). This powerful electrophile is then attacked by the nucleophilic carbon of the substrate. For substrates like ketones, the reaction proceeds through an enol or enolate intermediate. The enol form provides the nucleophilic C=C double bond that attacks the nitrosonium ion.

The general steps are:

Formation of the Nitrosating Agent: Tert-pentyl nitrite reacts with acid to generate the electrophilic nitrosonium ion (NO⁺).

Formation of the Nucleophile: The substrate, such as a ketone, tautomerizes to its enol form or is deprotonated to form an enolate.

Electrophilic Attack: The electron-rich enol or enolate attacks the nitrosonium ion, forming a new C-N bond.

Deprotonation: A final deprotonation step yields the C-nitroso compound.

The resulting C-nitroso compounds are often unstable as monomers and may dimerize or tautomerize to more stable oximes if a hydrogen atom is present on the nitrosated carbon. nih.govacs.org The nitrosation of tertiary carbon atoms is often more successful for preparative purposes, as the resulting nitroso compounds cannot tautomerize to oximes. nih.gov

Diazotization Reactions Utilizing Tert-Pentyl Nitrite

Diazotization is the process of converting a primary aromatic or aliphatic amine into a diazonium salt. Tert-pentyl nitrite is a widely used diazotizing agent, especially in organic solvents, offering a mild and efficient alternative to the classical aqueous sodium nitrite and mineral acid method. at.uaresearchgate.net

In non-aqueous conditions (e.g., in solvents like ethanol, acetonitrile, or dioxane), tert-pentyl nitrite serves as the source for the nitrosonium ion (NO⁺), the key electrophile in the diazotization reaction. at.uabyjus.commdpi.commasterorganicchemistry.com The reaction begins with the attack of the nucleophilic primary amine on the nitrosating agent.

The mechanistic pathway can be summarized as follows:

Generation of the Electrophile: In the presence of an acid, tert-pentyl nitrite generates the nitrosonium ion (NO⁺). masterorganicchemistry.comscispace.com

N-Nitrosation: The primary amine attacks the nitrosonium ion, forming an N-N bond and yielding a protonated N-nitrosamine. byjus.commasterorganicchemistry.com

Proton Transfer and Tautomerization: A series of proton transfers occurs, leading to the formation of a diazohydroxide intermediate. byjus.com

Dehydration: The diazohydroxide is protonated by the acid in the medium, followed by the elimination of a water molecule to form the final diazonium ion. byjus.commasterorganicchemistry.com

This method is particularly valuable for substrates that are sensitive to the strongly acidic aqueous conditions of traditional diazotization. mdpi.com The resulting diazonium salts are often generated in situ and used immediately in subsequent reactions due to their potential instability. at.ua

Table 1: Diazotization of Primary Amines with Tert-Pentyl Nitrite

| Reactant | Reagents | Intermediate | Product |

| Primary Aromatic Amine (Ar-NH₂) | 1. Tert-pentyl nitrite 2. Acid (e.g., HCl) | N-Nitrosamine | Aryl Diazonium Salt (Ar-N₂⁺) |

| Primary Aliphatic Amine (R-NH₂) | 1. Tert-pentyl nitrite 2. Acid | N-Nitrosamine | Aliphatic Diazonium Salt (R-N₂⁺) |

Aryl diazonium salts are highly versatile synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂). libretexts.org Once formed using tert-pentyl nitrite, these intermediates can undergo a wide array of transformations, typically involving substitution at the aromatic ring. sci-hub.se

Common subsequent reactions include:

Sandmeyer Reaction: Treatment of the aryl diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) introduces a chloro, bromo, or cyano group, respectively, onto the aromatic ring. masterorganicchemistry.comorganic-chemistry.org

Schiemann Reaction: The diazonium salt can be converted to its tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield an aryl fluoride. organic-chemistry.orgarkat-usa.org

Gattermann Reaction: This reaction uses copper powder and a hydrogen halide to introduce a halogen.

Iodination: Aryl iodides are readily formed by treating the diazonium salt with a source of iodide ions, such as potassium iodide (KI). scispace.com

Hydroxylation: Heating the aqueous solution of the diazonium salt results in the formation of a phenol. libretexts.org

These transformations provide a powerful toolkit for the functionalization of aromatic rings, starting from readily available primary amines. sci-hub.seorganic-chemistry.org

Photochemical Rearrangement Pathways (Barton Reaction)

The Barton reaction is a photochemical process that functionalizes an unactivated C-H bond. wikipedia.orgdnrcollege.org It involves the photolysis of an alkyl nitrite, such as tert-pentyl nitrite, to generate a δ-nitroso alcohol, which typically tautomerizes to an oxime. wikipedia.orgmpbou.edu.in The reaction's utility lies in its ability to achieve regio- and stereoselective C-H activation, guided by the proximity of the C-H bond to the initial radical center. dnrcollege.org

The key step that dictates the regioselectivity of the Barton reaction is an intramolecular hydrogen atom abstraction. numberanalytics.comresearchgate.net The mechanism is initiated by the photochemical, homolytic cleavage of the weak O-NO bond in the tert-pentyl nitrite molecule. dnrcollege.orgalfa-chemistry.com

Photolytic Cleavage: Upon irradiation with light (typically UV), the O-N bond of the nitrite ester breaks, generating an alkoxy radical and a nitric oxide radical (•NO). numberanalytics.comyoutube.com

1,5-Hydrogen Abstraction: The highly reactive alkoxy radical abstracts a hydrogen atom from a carbon atom in the δ-position (the fifth carbon from the oxygen). This occurs via a sterically favored six-membered cyclic transition state. researchgate.net This step is a 1,5-hydrogen shift, which transfers the radical character from the oxygen to the δ-carbon, forming a carbon-centered radical and a hydroxyl group. researchgate.netalfa-chemistry.com

The preference for δ-hydrogen abstraction is a defining characteristic of the reaction, allowing for predictable functionalization of otherwise inert C-H bonds in complex molecules like steroids. wikipedia.orgalfa-chemistry.comlookchem.com

Following the formation of the carbon-centered radical, the final product is formed through radical recombination and isomerization. wikipedia.orgnumberanalytics.com

Radical Recombination: The newly formed carbon-centered radical combines with the nitric oxide radical (•NO) that was generated in the initial photolysis step. numberanalytics.comyoutube.com This recombination step forms a C-nitroso compound. wikipedia.org

Tautomerization: If the carbon atom bearing the new nitroso group also has a hydrogen atom, the nitroso compound will rapidly tautomerize to its more stable isomer, an oxime. wikipedia.orgmpbou.edu.innumberanalytics.com

Table 2: Key Steps of the Barton Reaction

| Step | Description | Intermediate Formed |

| 1. Initiation (Photolysis) | Homolytic cleavage of the O-NO bond upon UV irradiation. | Alkoxy radical and Nitric oxide radical |

| 2. Propagation (H-Abstraction) | Intramolecular 1,5-hydrogen shift via a six-membered transition state. | Carbon-centered radical |

| 3. Termination (Recombination) | The carbon radical combines with the nitric oxide radical. | δ-Nitroso alcohol |

| 4. Isomerization (Tautomerization) | The nitroso compound rearranges to the more stable oxime. | δ-Hydroxy oxime |

Epimerization Phenomena in Nitrite Ester Photolysis

The photolysis of nitrite esters, a process initiated by the homolytic cleavage of the oxygen-nitrogen bond, generates a highly reactive alkoxy radical. youtube.comwikipedia.org This intermediate is central to the subsequent reaction pathways. In specific molecular contexts, particularly with conformationally rigid or sterically complex substrates, the formation of this radical can lead to epimerization. Epimerization refers to a change in the configuration at one of several stereogenic centers in a molecule.

During the photolysis of a chiral nitrite ester, the initially formed alkoxy radical can lead to the formation of a planar, or near-planar, carbon-centered radical through subsequent reactions like intramolecular hydrogen abstraction. researchgate.net The planarity of this radical intermediate means that the subsequent recombination step, for instance with the nitric oxide radical also formed during photolysis, can occur from either face of the radical. This non-specific recombination can result in the formation of a product that is an epimer of the original substrate or a mixture of epimers.

A relevant study on the photolysis of dl-bornyl nitrite and its epimer, dl-isobornyl nitrite, provides a clear example of this phenomenon in a related system. researchgate.net The complete photolysis of either epimer in trichlorotrifluoroethane resulted in the same mixture of products, demonstrating that the reaction proceeds through common intermediates where the initial stereochemistry is lost. researchgate.net The precursor for the major product was identified as a photolytically activated nitrosoaldehyde intermediate. researchgate.net

| Product | Yield (approx.) |

|---|---|

| dl-1,8,8-trimethyl-2-hydroxy-2-azabicyclo[3.2.1]octan-3-one | 30% |

| dl-1,6-α-campholenaldehyde | 20% |

| dl-1,10-α-campholenaldehyde | 12% |

While direct studies on tert-pentyl nitrite epimerization are not prominent, the principles derived from similar nitrite esters suggest that if a chiral center is involved in the radical processes following photolysis, epimerization is a plausible outcome.

Other Key Radical Pathways

The photolysis of tert-pentyl nitrite initiates a cascade of radical reactions. The primary event is the homolytic cleavage of the O–NO bond, generating a tert-pentoxy radical and a nitric oxide radical. wikipedia.orgalfa-chemistry.com From this point, several key radical pathways can unfold.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the concerted movement of a proton and an electron from one atom to another. scripps.edu In the context of tert-pentyl nitrite photolysis, the generated tert-pentoxy radical is a potent hydrogen abstractor. This reactivity is famously harnessed in the Barton reaction. wikipedia.orgalfa-chemistry.com

The Barton reaction involves an intramolecular 1,5-hydrogen atom transfer, where the alkoxy radical abstracts a hydrogen atom from a carbon atom at the delta (δ) position relative to the oxygen. youtube.comwikipedia.org This process occurs through a sterically favored six-membered cyclic transition state. youtube.comresearchgate.net In the case of the tert-pentoxy radical, if a suitable δ-hydrogen is available within the molecule or in a neighboring molecule, this HAT process will generate a new carbon-centered radical and a tert-pentyl alcohol molecule. wikipedia.org

The selectivity of HAT is influenced by several factors:

Bond Dissociation Energy (BDE): Weaker C-H bonds are more susceptible to abstraction.

Radical Polarity: Alkoxy radicals are electrophilic and preferentially abstract electrons from electron-rich C-H bonds. ucl.ac.ukresearchgate.net

Stereoelectronic Effects: Optimal orbital overlap between the radical, the hydrogen atom, and the C-H bond is required for efficient transfer. researchgate.net

Intermolecular HAT can also occur, where the tert-pentoxy radical abstracts a hydrogen from a solvent molecule or another substrate present in the reaction mixture. However, when a δ-hydrogen is available, intramolecular 1,5-HAT is often kinetically preferred. youtube.com

Radical recombination is the process where two radical species combine to form a single, stable molecule. Following the photolysis of tert-pentyl nitrite, several recombination events are possible.

The most prominent recombination event occurs in the final step of the Barton reaction. After the 1,5-HAT generates a carbon-centered radical, this radical recombines with the nitric oxide radical that was formed in the initial photolytic step. wikipedia.orgwikiwand.com This recombination yields a δ-nitroso alcohol, which can then tautomerize to the more stable oxime. wikipedia.org

Other potential recombination events include:

Dimerization: Two carbon-centered radicals could potentially combine, leading to the formation of a C-C bond.

Disproportionation: An alternative to recombination, where one radical abstracts a hydrogen from another, resulting in an alkane and an alkene. For example, the disproportionation to recombination ratio for iso-butyl radicals has been determined to be 0.3. rsc.org

Reaction with Nitric Oxide: Thiyl radicals have been shown to react with nitric oxide at near diffusion-controlled rates to form S-nitrosothiols, highlighting the high reactivity of nitric oxide toward other radicals. researchgate.net

Beyond homolytic cleavage, tert-pentyl nitrite can also engage in Single Electron Transfer (SET) mechanisms. A SET process involves the transfer of a single electron from a donor molecule to an acceptor molecule. msuniv.ac.in In these reactions, tert-pentyl nitrite can act as either an electron acceptor or be part of a process that generates a radical via SET.

For example, alkyl nitrites like amyl nitrite are used in diazotization reactions where an aryl radical is generated from a diazonium salt via a SET process. researchgate.net In this context, the nitrite facilitates the formation of the diazonium salt, which then accepts an electron to extrude nitrogen gas and form the reactive radical. researchgate.net

The N=O group in alkyl nitrites is isoelectronic with the C=O group of esters. psu.edu Research into the hydrolysis of alkyl nitrites has suggested that single electron transfer may be a key part of the activation process during nucleophilic attack. psu.edu In reactions where a carbocation is a good electron acceptor and a nucleophile is a good electron donor, a SET mechanism can occur. msuniv.ac.in For instance, the reaction between a triphenylmethyl cation and a t-butoxide ion proceeds via SET. msuniv.ac.in Given the structural similarity, it is plausible that the tert-pentoxy moiety derived from tert-pentyl nitrite could participate in similar SET pathways under appropriate conditions, particularly in the presence of strong reductants or oxidants.

| Pathway | Description | Key Intermediates |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom (H•) by the tert-pentoxy radical, typically from a δ-carbon position via a six-membered transition state (Barton reaction). wikipedia.org | tert-Pentoxy radical, Carbon-centered radical |

| Radical Recombination | Coupling of two radical species to form a covalent bond. Most commonly, the carbon-centered radical combines with the nitric oxide radical. wikiwand.com | Carbon-centered radical, Nitric oxide radical |

| Single Electron Transfer (SET) | Transfer of a single electron to or from the nitrite, often in the presence of strong redox agents, leading to radical ion intermediates. msuniv.ac.in | Radical ions |

Applications of Tert Pentyl Nitrite in Advanced Organic Synthesis

Nitration Reactions

Tert-pentyl nitrite (B80452) serves as an effective nitrating agent under various conditions, often proceeding through radical pathways. thieme-connect.com The thermal or photochemical decomposition of tert-pentyl nitrite generates a tert-pentyloxy radical and a nitric oxide (NO) radical. thieme-connect.com In the presence of oxygen, nitric oxide is further oxidized to the nitrogen dioxide (NO2) radical, which is a key intermediate in many nitration reactions. thieme-connect.com

C-H Bond Nitration Strategies

The ability of tert-pentyl nitrite to initiate radical processes has been harnessed for the direct nitration of C-H bonds, a highly sought-after transformation in organic synthesis. This approach avoids the need for pre-functionalized substrates and often offers unique regioselectivity.

Recent research has demonstrated the utility of tert-pentyl nitrite in the C-H nitration of various organic molecules. These reactions are typically performed under mild conditions and can tolerate a wide range of functional groups. For instance, the use of tert-butyl nitrite, a closely related reagent, has been extensively reviewed for the synthesis of nitro compounds via C-H bond radical strategies. rsc.org These methods often involve the generation of a nitrogen dioxide radical that subsequently reacts with a substrate radical formed through hydrogen abstraction. thieme-connect.com

The strategic application of directing groups has enabled regioselective C-H nitration of complex molecules. For example, palladium catalysis has been successfully employed for the ortho-nitration of (E)-azoarenes using tert-butyl nitrite as the nitro source under an oxygen atmosphere. nih.gov This method provides excellent chemo- and regioselectivity. nih.gov Similarly, nickel-catalyzed regioselective C-H mono- and bis-nitration of aryloxazolines has been achieved with tert-butyl nitrite. researchgate.net

| Catalyst/System | Substrate Type | Position of Nitration | Reference |

| Palladium | (E)-Azoarenes | ortho | nih.gov |

| Nickel | Aryloxazolines | Remote C-H | researchgate.net |

| Cobalt Nitrate (B79036) | 3-Substituted Indoles | C-2 | sci-hub.se |

Stereoselective Nitration of Unsaturated Systems (Alkenes, Alkynes)

Tert-pentyl nitrite, often in conjunction with other reagents, facilitates the stereoselective nitration of alkenes and alkynes, providing access to valuable nitro-functionalized building blocks. These reactions often proceed with high control over the stereochemical outcome.

A noteworthy example is the metal-free, stereoselective nitration of olefins using tert-butyl nitrite and TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl). organic-chemistry.org This method allows for the direct synthesis of nitroolefins with excellent E-selectivity from a wide array of aromatic, aliphatic, and heteroaromatic olefins. organic-chemistry.org The reaction is operationally simple and tolerates various functional groups. organic-chemistry.org Mechanistic studies point to the generation of NO2 radicals from tert-butyl nitrite, with TEMPO acting as a hydrogen abstractor. organic-chemistry.org

The combination of tert-butyl nitrite and molecular oxygen has also been utilized for the oxidative nitration of alkenes, yielding β-nitro alcohols and their corresponding nitrate derivatives. researchgate.net This process is valued for its mild reaction conditions and the use of inexpensive reagents. researchgate.net Furthermore, radical nitration of alkenes using tert-butyl nitrite and tert-butyl hydroperoxide has been developed to synthesize β-peroxyl nitroalkanes. researchgate.net

| Reagent System | Substrate | Product | Key Feature | Reference |

| t-BuONO/TEMPO | Olefins | (E)-Nitroolefins | High E-selectivity, metal-free | organic-chemistry.org |

| t-BuONO/O2 | Alkenes | β-Nitro alcohols | Mild conditions, inexpensive reagents | researchgate.net |

| t-BuONO/t-BuOOH | Alkenes | β-Peroxyl nitroalkanes | Difunctionalization | researchgate.net |

Aromatic and Heteroaromatic Nitration

The nitration of aromatic and heteroaromatic compounds is a fundamental transformation in organic chemistry, and tert-pentyl nitrite offers a milder alternative to traditional nitrating agents like mixed acids. dtic.milgoogle.com

Tert-butyl nitrite has proven effective for the chemoselective mononitration of phenols, even in the presence of other sensitive functional groups. wikipedia.orgnih.gov The reaction is proposed to proceed through an initial O-nitrosylation of the phenol, followed by homolysis and oxidation to achieve C-nitration. nih.gov This method has been successfully applied to the solid-phase synthesis of peptides containing 3-nitrotyrosine. nih.gov

In the realm of heterocyclic chemistry, tert-butyl nitrite has been employed in the copper-catalyzed nitration of indolines and the zinc-catalyzed dinitration of quinoline (B57606) derivatives. sci-hub.seresearchgate.net Furthermore, a metal-free protocol for the selective nitration of 8-aminoquinoline (B160924) amides using tert-butyl nitrite has been developed, proceeding through a radical pathway at ambient temperature. sci-hub.se

| Substrate | Catalyst/Conditions | Product | Reference |

| Phenols | t-BuONO | Mononitro derivatives | wikipedia.orgnih.gov |

| Indolines | Copper catalyst, t-BuONO | Nitrated indolines | sci-hub.seresearchgate.net |

| Quinoline Derivatives | Zinc catalyst, t-BuONO | Dinitroquinolines | sci-hub.se |

| 8-Aminoquinoline Amides | t-BuONO, metal-free | C-7 nitrated products | sci-hub.se |

Oxidation and Oximation Processes

Beyond nitration, tert-pentyl nitrite is a valuable reagent in oxidation and oximation reactions, often acting as a source of reactive nitrogen and oxygen species.

Aerobic Oxidation Reactions

Tert-pentyl nitrite can facilitate aerobic oxidation reactions, where molecular oxygen serves as the terminal oxidant. These processes are often catalyzed by transition metals or promoted by radical initiators.

The combination of tert-butyl nitrite and a catalytic amount of an N-oxyl radical, such as AZADO (2-azaadamantane-N-oxyl), enables the efficient aerobic oxidation of primary alcohols to aldehydes with high selectivity. organic-chemistry.org This system avoids overoxidation to carboxylic acids. organic-chemistry.org Similarly, tert-butyl nitrite has been used in conjunction with iron(III) chloride for the aerobic oxidation of secondary alcohols to ketones. acs.org Mechanistic studies suggest the in situ formation of an alkyl nitrite, which then decomposes in the presence of the iron catalyst. acs.org

| Reagent System | Substrate | Product | Reference |

| t-BuONO/AZADO | Primary Alcohols | Aldehydes | organic-chemistry.org |

| t-BuONO/FeCl3/O2 | Secondary Alcohols | Ketones | acs.org |

| t-BuONO/O2 | Cyclohexanone | Adipic Acid | mdpi.com |

Formation of Oximes from Carbon Acids

Alkyl nitrites, including tert-pentyl nitrite, are effective reagents for the conversion of compounds containing active methylene (B1212753) groups (carbon acids) into oximes. wikipedia.orgwikipedia.org This transformation, known as α-oximation, is a valuable method for introducing a C=N-OH functionality.

The reaction typically involves the treatment of a ketone or ester with an alkyl nitrite in the presence of an acid or base catalyst. wikipedia.orgthieme-connect.de For instance, ketones can be converted to their corresponding α-oxo oximes using isopentyl nitrite. thieme-connect.de The reaction of various ketones with alkyl nitrites like ethyl nitrite or methyl nitrite in the presence of hydrochloric acid yields the corresponding oximes. wikipedia.orgwikipedia.org This method is applicable to a range of substrates, including 2-butanone (B6335102) and phenacyl chloride. wikipedia.org

| Substrate | Reagent System | Product | Reference |

| Ketones (e.g., 2-butanone) | Ethyl nitrite/HCl | α-Oxo oxime | wikipedia.orgwikipedia.org |

| Esters | Isopentyl nitrite/catalyst | α-Oxo oxime | thieme-connect.de |

| Active Methylene Compounds | Alkyl nitrite/catalyst | Oximes | wikipedia.orgwikipedia.org |

Annulation and Heterocyclization Reactions

Annulation, the formation of a new ring onto a pre-existing molecule, and heterocyclization, the creation of rings containing at least one heteroatom, are fundamental processes in synthetic chemistry. Tert-pentyl nitrite and its close analog, tert-butyl nitrite (TBN), serve as potent reagents in these transformations, often acting as a source of "NO" or as a radical initiator to trigger cyclization cascades.

The synthesis of nitrogen-bearing heterocycles is a cornerstone of medicinal chemistry and materials science. Alkyl nitrites provide a direct pathway to several important heterocyclic cores.

Isoxazoles: The isoxazole (B147169) ring is a key structural motif in many pharmaceutical agents. Tert-pentyl nitrite and its surrogate, tert-butyl nitrite, enable efficient, one-pot syntheses of 3,5-disubstituted isoxazoles. organic-chemistry.org One established method involves the reaction of substituted aldoximes with alkynes under conventional heating, where alkyl nitrites act as crucial reagents. organic-chemistry.org

A metal-free, one-pot multicomponent strategy utilizes tert-butyl nitrite to trigger a radical cascade reaction for synthesizing 3,5-disubstituted isoxazoles from alkenes and aldehydes. rsc.orgresearchgate.net This protocol is noted for its operational simplicity and broad functional group tolerance. rsc.org The reaction proceeds through a sequence involving a radical cyclization and a dehydrogenation cascade. rsc.orgresearchgate.net Another approach involves a domino reaction of terminal aryl alkenes or alkynes, mediated by tert-butyl nitrite in the presence of a Lewis acid catalyst like Sc(OTf)₃, to produce isoxazolines or isoxazoles, respectively. nih.gov This transformation involves the sequential formation of C-C, C-O, C=N, and C=O bonds. nih.gov Furthermore, a facile oxidative heterocyclization can be achieved by reacting commercially available amines and tert-butyl nitrite with alkynes or alkenes to yield isoxazoles or isoxazolines. organic-chemistry.org

Table 1: Selected Methods for Isoxazole Synthesis Using Alkyl Nitrites

| Starting Materials | Reagent System | Key Features |

| Substituted Aldoximes, Alkynes | tert-Butyl Nitrite or Isoamyl Nitrite | One-pot, conventional heating. organic-chemistry.org |

| Alkenes, Aldehydes | tert-Butyl Nitrite | Metal-free, radical cascade, one-pot system. rsc.orgresearchgate.net |

| Terminal Aryl Alkenes/Alkynes | tert-Butyl Nitrite, Sc(OTf)₃, Quinoline | Domino reaction, forms multiple bonds sequentially. nih.gov |

| Amines, Alkynes/Alkenes | tert-Butyl Nitrite | Oxidative heterocyclization, regiospecific, mild conditions. organic-chemistry.org |

Quinoxalinones: Quinoxalin-2(1H)-ones are privileged scaffolds in drug discovery. A novel and convenient metal-free strategy for their synthesis involves a tandem nitrosation and cyclization of N-aryl cyanoacetamides, using tert-butyl nitrite as the nitrogen source. nih.govresearchgate.netorganic-chemistry.orgtandfonline.com This reaction proceeds in moderate to good yields and displays good functional group tolerance. nih.govresearchgate.net The mechanism involves an initial nitrosation, followed by tautomerization and a final cyclization step to furnish the quinoxalinone ring system. nih.govorganic-chemistry.org The acidity of the buffer solution used in the final step has been noted as a pivotal factor for the success of the cyclization. tandfonline.com

Table 2: Synthesis of Quinoxalinones via Tandem Nitrosation/Cyclization

| Substrate | Reagent | Key Transformation |

| N-Aryl Cyanoacetamides | tert-Butyl Nitrite | Dehydrogenative N-incorporation via nitrosation, tautomerization, and cyclization. nih.govorganic-chemistry.org |

Tert-pentyl nitrite and its analogs are effective at initiating radical reactions that lead to complex ring systems. These cascades often proceed under mild conditions without the need for external additives or photo-excitation. rsc.org A general and efficient radical cyclization of 1H-tetrazol-5-amines and alkynes to synthesize tetrazolo[1,5-a]quinolines is mediated by tert-butyl nitrite. rsc.org The reaction is notably fast, completing within minutes, and proceeds with high regioselectivity. The proposed mechanism involves the synergistic generation of aryl radicals from tert-butyl nitrite, water, and tetrazolate-diazonium salt intermediates. rsc.org

Another prominent example is the previously mentioned synthesis of isoxazoles from alkenes and aldehydes, which is explicitly described as a tert-butyl nitrite-triggered radical cascade reaction. rsc.orgresearchgate.net This process is supported by the successful trapping of radical intermediates. rsc.org

Deamination Strategies

The removal of an amino group, or deamination, is a fundamental transformation in organic synthesis, allowing for the conversion of readily available amines into other functionalities. Alkyl nitrites, in particular, facilitate reductive deamination of arylamines. A metal-free diazotization-deamination strategy for converting aromatic amines into the corresponding arenes has been developed using tert-butyl nitrite in a solvent that acts as a hydrogen donor, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.net This method is effective for a range of aromatic amines, with competing reactions that form phenols or biphenyls being only minor pathways. researchgate.net The addition of catalysts like salicylic (B10762653) acid can accelerate the reductive deamination process in THF. researchgate.net

Functional Group Interconversions (e.g., Hydrazides to Azides)

Beyond C-C and C-N bond formation, tert-pentyl nitrite is a key reagent for the interconversion of functional groups. A classic and vital application is the conversion of hydrazides to acyl azides, which are crucial intermediates in peptide synthesis via the azide (B81097) coupling method and in the Curtius rearrangement. taylorandfrancis.comresearchgate.net This transformation is typically performed by treating the hydrazide with an alkyl nitrite (such as tert-butyl nitrite) in the presence of an acid. researchgate.net The resulting acyl azide can then be used in coupling reactions or rearranged to form isocyanates. taylorandfrancis.comresearchgate.net This method is often preferred over using sodium nitrite, particularly in organic solvents, with maximum efficiency reported at low temperatures (0°C or less). taylorandfrancis.com

Decomposition Pathways of Tert Pentyl Nitrite

Thermal Decomposition Mechanisms

The thermal degradation of tert-pentyl nitrite (B80452) primarily occurs through a unimolecular decomposition process, initiating a series of radical chain reactions. The stability and reaction kinetics are highly dependent on temperature and the presence of other chemical species.

Gas-Phase Pyrolysis Kinetics

The gas-phase pyrolysis of tert-amyl nitrite (a common name for tert-pentyl nitrite) has been studied to determine its decomposition rate. In the temperature range of 120°C to 155°C, the decomposition is a first-order homogeneous process. The rate constant for the initial decomposition step, which is the homolytic cleavage of the O-NO bond to form a tert-amyloxyl radical and nitric oxide, is given by the Arrhenius equation: k₁ = 10¹⁶.³±⁰.¹ * 10⁻⁴⁰.³±⁰.¹/θ sec⁻¹ (where θ = 2.303RT kcal/mol). researchgate.net

Table 1: Kinetic Parameters for the Gas-Phase Pyrolysis of Tert-Pentyl Nitrite This table summarizes the experimentally determined kinetic parameters for the initial decomposition step of tert-pentyl nitrite.

| Parameter | Value | Temperature Range (°C) | Reference |

|---|---|---|---|

| Pre-exponential Factor (A) | 10¹⁶.³±⁰.¹ s⁻¹ | 120-155 | researchgate.net |

| Activation Energy (Ea) | 40.3 ± 0.1 kcal/mol | 120-155 | researchgate.net |

| Bond Dissociation Energy D(t-AmO–NO) | 40.9 ± 0.1 kcal/mol | - | researchgate.net |

Identification of Thermal Decomposition Products

The primary products of the thermal decomposition of tert-pentyl nitrite are acetone (B3395972) and a methyl radical, which arise from the subsequent decomposition of the initially formed tert-amyloxyl radical. researchgate.netacs.org The formation of acetone is a key indicator of the decomposition pathway. researchgate.net

Other potential products can be formed depending on the reaction conditions. In the presence of nitric oxide, the reaction pathway can be altered. researchgate.net At lower temperatures, nitric oxide can suppress the formation of acetone by reacting with the tert-amyloxyl radical. researchgate.net However, at higher temperatures (160°–190°C), acetone formation reappears as the decomposition of the tert-amyloxyl radical becomes competitive with its reaction with nitric oxide. researchgate.net

Table 2: Major Thermal Decomposition Products of Tert-Pentyl Nitrite This table lists the primary products identified from the thermal decomposition of tert-pentyl nitrite.

| Product | Chemical Formula | Formation Pathway | Reference |

|---|---|---|---|

| Acetone | CH₃COCH₃ | Decomposition of the tert-amyloxyl radical | researchgate.net |

| Methyl Radical | •CH₃ | Decomposition of the tert-amyloxyl radical | researchgate.net |

| Nitric Oxide | NO | Initial homolytic cleavage of the O-NO bond | researchgate.net |

Radical Chain Mechanisms in Thermal Degradation

The thermal degradation of tert-pentyl nitrite proceeds through a radical chain mechanism initiated by the homolytic cleavage of the O-NO bond. wikipedia.org

The key steps in the radical chain mechanism are:

Initiation: t-Amyl-O-NO → t-Amyl-O• + •NO researchgate.net

Propagation: The tert-amyloxyl radical (t-Amyl-O•) is unstable and rapidly decomposes. The dominant decomposition pathway is β-scission, which leads to the formation of acetone and a methyl radical. researchgate.netresearchgate.net t-Amyl-O• → (CH₃)₂CO + •CH₃ researchgate.net

Termination: The radical chain is terminated by the recombination of radicals. Nitric oxide can also act as a radical scavenger, influencing the termination steps. cam.ac.uk

Photochemical Decomposition (Photolysis)

The photolysis of tert-pentyl nitrite involves the absorption of light, leading to the electronic excitation of the molecule and subsequent bond cleavage. This process is highly dependent on the wavelength of the incident light.

Wavelength-Dependent Photolytic Pathways

The photolysis of alkyl nitrites, including tert-pentyl nitrite, is initiated by the absorption of UV radiation. caltech.edumit.edu The absorption spectrum of alkyl nitrites typically shows a broad band in the near-UV region. caltech.edu The energy of the absorbed photon influences the subsequent decomposition pathways.

Upon photoexcitation, the primary photochemical process is the cleavage of the O-NO bond, generating an alkoxy radical and nitric oxide. researchgate.netcaltech.edu Studies on various alkyl nitrites indicate that the photolysis can lead to the formation of excited alkoxy radicals, which may then undergo further decomposition. researchgate.net For instance, photolysis of tert-butyl nitrite with 2537 Å light results in the formation of excited tert-butoxy (B1229062) radicals with a quantum yield of unity. researchgate.net These excited radicals then decompose into acetone and a methyl radical. researchgate.net

The specific products and their relative yields can vary with the photolysis wavelength. While detailed wavelength-dependent studies specifically for tert-pentyl nitrite are not extensively documented in the provided results, the general principles observed for other alkyl nitrites are applicable. For example, in the photolysis of other alkyl nitrites, different wavelengths can lead to variations in the energy distribution of the resulting radicals, affecting their subsequent reactions. acs.org

Quantum Yield Determinations for Radical Formation

The quantum yield (Φ) for a photochemical reaction is a measure of the efficiency of the process, defined as the number of molecules undergoing a specific event (e.g., radical formation) for each photon absorbed. The quantum yield for the formation of radicals from the photolysis of alkyl nitrites is a critical parameter in understanding their atmospheric chemistry and their use as radical sources in laboratory studies. researchgate.netnih.gov

While a specific quantum yield for the primary radical formation from tert-pentyl nitrite photolysis is not explicitly stated in the search results, studies on similar compounds like tert-butyl nitrite suggest that the quantum yield for the formation of the excited tert-butoxy radical can be unity at specific wavelengths (e.g., 2537 Å). researchgate.net The quantum yield for the formation of final products will depend on the subsequent reactions of these primary radicals.

Solvent Effects on Photoreactivity

The photoreactivity of tert-pentyl nitrite, like other alkyl nitrites, is significantly influenced by the solvent environment. The solvent can affect the efficiency of the photodecomposition process, primarily measured by the quantum yield, and can also alter the distribution of photoproducts. These effects are largely attributed to the "solvent cage effect" and the specific chemical properties of the solvent, such as polarity and its ability to participate in or mediate subsequent reactions.

The properties of the solvent play a crucial role in determining the reaction pathways following the initial photolytic cleavage. Studies on analogous alkyl nitrites demonstrate that both the nature of the products and their yields can vary substantially with the solvent. For instance, research on n-pentyl nitrite in different condensed phases (aqueous and organic) revealed significant differences in the product distribution compared to the gas phase. nih.gov In condensed phases, an increased formation of organic nitrate (B79036) (RONO₂) was observed, a phenomenon attributed to collisional stabilization and solvent-cage effects on the peroxy radical-nitric oxide complex. acs.orgnih.govresearcher.life Additionally, the yield of carbonyl compounds relative to hydroxy carbonyl products was enhanced in the condensed phase, indicating a shift in the reaction kinetics of the alkoxy radical. researcher.life

Similarly, the photolysis of n-octyl nitrite in heptane (B126788) yields different products compared to when the reaction is conducted in the presence of oxygen, which changes the major product to n-octyl nitrate. lookchem.com The choice of solvent also impacts the transesterification equilibrium when t-butyl nitrite reacts with various alcohols, a process influenced by solvent polarity and steric factors. journals.co.za The polarity of the solvent can modulate the relative energies of excited states and intermediates, thereby influencing reaction rates and pathways. rsc.org For example, in the photolysis of 1-pentyl nitrite in the presence of oxygen, a mixture of polar compounds including 1,4-pentanediol (B150768) dinitrate, 4-nitratopentanal, and 4-nitratopentanol was formed. cdnsciencepub.com

While specific quantitative data for tert-pentyl nitrite across a range of solvents is limited, the principles derived from structurally similar alkyl nitrites provide a clear framework for understanding the expected solvent effects.

Interactive Data Table: Solvent Effects on Photoreactivity of Selected Alkyl Nitrites

The following table summarizes research findings on the photolysis of various alkyl nitrites in different solvent environments, illustrating the impact of the solvent on reaction products.

| Alkyl Nitrite | Solvent/Phase | Key Products | Observed Effects & Notes |

| n-Pentyl Nitrite | Aqueous & Organic | Organic Nitrate (RONO₂), Carbonyls | Enhanced yield of organic nitrate and carbonyls compared to gas phase due to solvent cage and stabilization effects. acs.orgnih.govresearcher.life |

| 1-Pentyl Nitrite | Solution (with O₂) | 1,4-Pentanediol dinitrate, 4-Nitratopentanal, 4-Nitratopentanol | Formation of a mixture of polar, oxidized rearrangement products. cdnsciencepub.com |

| t-Butyl Nitrite | Alcohols | Alkyl Nitrites | Acts as a nitrosating agent in alcoholysis, with the equilibrium position influenced by the solvent. journals.co.za |

| n-Octyl Nitrite | Heptane | 4-Nitroso-1-octanol dimer | Yields are dependent on solvent and temperature. lookchem.com |

| n-Octyl Nitrite | Heptane (with O₂) | n-Octyl nitrate | The presence of oxygen completely changes the major reaction product. lookchem.com |

| Isopentyl Nitrite | Hexafluoroisopropanol (HFIP) | 3-Methyl-1-butanol, 3-Methylbutanal | The solvent plays an essential role; in the presence of an iron catalyst, decomposition of the nitrite is enhanced. acs.org |

Environmental and Atmospheric Chemistry of Alkyl Nitrites

Atmospheric Photochemistry and Radical Sources

In the gas phase, the predominant atmospheric loss process for tert-pentyl nitrite (B80452) is photolysis by sunlight, particularly in the UVA range (300–400 nm). This process is a primary driver for the formation of critical radical species that influence air quality and atmospheric composition.

The photolysis of tert-pentyl nitrite directly initiates a cascade of reactions that produce both nitrogen oxides (NOx = NO + NO₂) and hydroxyl (OH) radicals. The initial bond-breaking step involves the cleavage of the weak oxygen-nitrogen (O-NO) bond, which has a bond dissociation energy of approximately 170–180 kJ/mol.

Primary Photodissociation: Tert-pentyl nitrite absorbs a photon (hν) and dissociates to form a tert-pentoxy radical and a nitric oxide (NO) molecule. (CH₃)₂C(C₂H₅)ONO + hν → (CH₃)₂C(C₂H₅)O• + NO

NOx Formation: The nitric oxide (NO) produced is a primary component of NOx. In the atmosphere, it is rapidly interconverted with nitrogen dioxide (NO₂) through reactions involving ozone (O₃) and peroxy radicals, thus directly contributing to the atmospheric NOx budget.

Hydroxyl Radical (OH) Formation: The tert-pentoxy radical ((CH₃)₂C(C₂H₅)O•) is highly unstable and reacts swiftly with atmospheric molecular oxygen (O₂). This reaction yields 2-butanone (B6335102) and a hydroperoxyl radical (HO₂). (CH₃)₂C(C₂H₅)O• + O₂ → CH₃C(O)C₂H₅ + HO₂•

The resulting hydroperoxyl radical is a key precursor to the hydroxyl radical. It reacts with the previously generated nitric oxide to produce OH and nitrogen dioxide, completing the pathway from tert-pentyl nitrite to the atmosphere's primary oxidant. HO₂• + NO → •OH + NO₂

This sequence demonstrates that the photolysis of a single molecule of tert-pentyl nitrite can be a source of both NOx and the OH radical, making it a significant contributor to the radical budget in environments where it is present .

| Reaction Step | Reactants | Products | Atmospheric Significance |

|---|---|---|---|

| 1. Photolysis | tert-Pentyl nitrite, Photon (hν) | tert-Pentoxy radical, Nitric oxide (NO) | Initial bond-breaking step; direct source of NO (a component of NOx). |

| 2. Alkoxy Radical Reaction | tert-Pentoxy radical, Oxygen (O₂) | 2-Butanone, Hydroperoxyl radical (HO₂) | Forms a stable carbonyl compound and a key radical precursor (HO₂). |

| 3. OH Formation | Hydroperoxyl radical (HO₂), Nitric oxide (NO) | Hydroxyl radical (OH), Nitrogen dioxide (NO₂) | Major pathway for generating the hydroxyl radical, the "detergent of the troposphere." |

By serving as a source of NOx and OH radicals, tert-pentyl nitrite photolysis directly influences two of the most important processes in tropospheric chemistry: ozone formation and the oxidative capacity of the atmosphere.

Tropospheric Ozone Formation: Ground-level ozone is a secondary pollutant formed from the photochemical reactions of NOx and volatile organic compounds (VOCs). The photolysis of tert-pentyl nitrite provides both essential ingredients. The NO it releases participates in the catalytic cycle that generates ozone, while the degradation of the tert-pentoxy radical produces 2-butanone, a VOC that can further react to produce peroxy radicals, fueling the ozone production cycle. In localized environments with high concentrations of alkyl nitrites, such as polluted urban areas or specific indoor settings, their photolysis can represent a significant and rapid source of ozone precursors, potentially leading to exceedances of air quality standards .

Atmospheric Oxidative Capacity: The hydroxyl radical (OH) is the most important daytime oxidant in the troposphere, responsible for the removal of most pollutants, including methane, carbon monoxide, and sulfur dioxide. By generating OH radicals, the photolysis of tert-pentyl nitrite enhances the atmosphere's self-cleaning or oxidative capacity. Research has shown that in certain high-NOx environments, alkyl nitrite photolysis can be a dominant source of radicals, rivaling or even exceeding other major sources like the photolysis of ozone and nitrous acid .

Multiphase Chemical Processes

While gas-phase photochemistry is a primary degradation pathway, the chemistry of tert-pentyl nitrite is not confined to the atmosphere alone. As a semi-volatile compound, it can partition onto condensed phases such as atmospheric aerosols, fog droplets, and surfaces, where its reactivity and product distributions can differ significantly.

In the presence of water, which is ubiquitous on aerosol and environmental surfaces, tert-pentyl nitrite can undergo hydrolysis. This reaction provides an alternative, non-photochemical pathway for its degradation and leads to a different set of products compared to gas-phase photolysis.

Aqueous Hydrolysis: The primary reaction in the condensed phase is the hydrolysis of the nitrite ester to form tert-amyl alcohol and nitrous acid (HONO). (CH₃)₂C(C₂H₅)ONO + H₂O ⇌ (CH₃)₂C(C₂H₅)OH + HONO

This reaction is particularly important because nitrous acid is itself a major photochemical precursor to the hydroxyl radical. Upon volatilizing from the surface or being exposed to sunlight within an aqueous aerosol, HONO rapidly photolyzes: HONO + hν → •OH + NO

Therefore, the surface-mediated hydrolysis of tert-pentyl nitrite represents a heterogeneous chemical pathway that ultimately generates the same key atmospheric radicals (OH and NO) as gas-phase photolysis, but through an entirely different mechanism . The efficiency of this process is highly dependent on factors such as surface area, relative humidity, and the acidity of the condensed phase .

The chemical environment profoundly affects both the products and the rate of reaction for tert-pentyl nitrite. A comparison between the gas and condensed phases reveals stark differences.

Product Distribution:

Gas Phase: The dominant products are an alkoxy radical (tert-pentoxy radical) and nitric oxide, which lead to the formation of a ketone (2-butanone), HO₂, and OH.

Condensed Phase: The dominant products are an alcohol (tert-amyl alcohol) and nitrous acid (HONO).

Kinetic and Mechanistic Differences:

The kinetics of photolysis are impacted by the "cage effect" in condensed phases. When the O-NO bond breaks in a liquid (e.g., within an aerosol), the surrounding solvent molecules form a "cage" that traps the newly formed radical pair ((CH₃)₂C(C₂H₅)O• and NO). This confinement increases the probability of the radicals recombining to reform the parent tert-pentyl nitrite molecule before they can diffuse apart. Consequently, the quantum yield (the efficiency of product formation per photon absorbed) for photodissociation is typically lower in liquid phases compared to the gas phase, where the radicals can separate freely .

Conversely, hydrolysis is a process that is insignificant in the gas phase but becomes a dominant pathway in the aqueous condensed phase. Its rate is governed by water availability and surface properties rather than by sunlight intensity.

| Phase | Primary Process | Key Reactants | Major Products | Kinetic/Mechanistic Notes |

|---|---|---|---|---|

| Gas Phase | Photolysis | tert-Pentyl nitrite, Photon (hν), O₂ | 2-Butanone, Nitric oxide (NO), Hydroxyl radical (OH), Nitrogen dioxide (NO₂) | High quantum yield. Radical products separate freely. Dominant in sunlit atmosphere. |

| Condensed Phase (Aqueous/Surface) | Hydrolysis | tert-Pentyl nitrite, Water (H₂O) | tert-Amyl alcohol, Nitrous acid (HONO) | Photolysis quantum yield is reduced by the "cage effect." Hydrolysis becomes a significant pathway. |

Q & A

Q. What are the established synthetic routes for tert-pentyl nitrite, and how can purity be optimized during synthesis?

- Methodological Answer: The synthesis of tert-pentyl nitrite typically involves the reaction of tert-pentanol with sodium nitrite under acidic conditions. To optimize purity, ensure stoichiometric control of reactants (e.g., excess nitrous acid to drive esterification) and employ fractional distillation under reduced pressure to isolate the product . Characterization via NMR (¹H and ¹³C) and IR spectroscopy can confirm structural integrity, while gas chromatography (GC) with flame ionization detection (FID) quantifies impurities. Storage in amber vials at –20°C minimizes photolytic decomposition .

Q. How do physicochemical properties of tert-pentyl nitrite (e.g., dielectric constant, dipole moment) influence its reactivity in organic solvents?

- Methodological Answer: The dielectric constant (ε = 10.88 at 25°C) and dipole moment of tert-pentyl nitrite (see Table 1) affect its solubility and reaction kinetics in polar vs. nonpolar solvents. For example, its moderate polarity allows miscibility with diethyl ether but limited solubility in hexane. These properties can be leveraged to design solvent systems for reactions requiring controlled solvation, such as nitrosation or cycloadditions .

Table 1 : Physicochemical Properties of tert-Pentyl Nitrite (from )

| Property | Value |

|---|---|

| Dielectric constant (25°C) | 10.88 |

| Dipole moment (D) | Not reported |

Q. What spectroscopic techniques are most effective for distinguishing tert-pentyl nitrite from its structural isomers?

- Methodological Answer: Direct Analysis in Real Time-Time of Flight Mass Spectrometry (DART-TOF-MS) provides rapid differentiation of tert-pentyl nitrite (m/z 117 [M+H]⁺) from linear isomers (e.g., n-pentyl nitrite, m/z 117 but distinct fragmentation patterns). Complementary ¹³C NMR analysis resolves branching: tert-pentyl nitrite exhibits a quaternary carbon signal at ~80 ppm, absent in linear analogs .

Advanced Research Questions

Q. How does the steric hindrance of the tert-pentyl group influence the kinetic stability of tert-pentyl nitrite under thermal or photolytic conditions?

- Methodological Answer: The bulky tert-pentyl group reduces decomposition rates by sterically shielding the nitrite moiety. To quantify stability, conduct accelerated degradation studies:

- Thermal Stability : Heat samples at 40–80°C and monitor NO release via chemiluminescence.

- Photolytic Stability : Expose to UV-Vis light (250–400 nm) and track nitrite depletion using ion chromatography.

Compare half-lives with less hindered analogs (e.g., n-pentyl nitrite) to isolate steric effects .

Q. What mechanistic pathways dominate the nitrosation of secondary amines by tert-pentyl nitrite in aprotic vs. protic solvents?

- Methodological Answer: In aprotic solvents (e.g., acetonitrile), tert-pentyl nitrite acts as a nitrosonium (NO⁺) donor via heterolytic cleavage, favoring electrophilic nitrosation. In protic solvents (e.g., ethanol), homolytic cleavage generates nitric oxide (NO•), leading to radical-mediated pathways. Validate mechanisms using:

- Trapping Experiments : Add TEMPO to quench radicals and observe reaction inhibition.

- Isotopic Labeling : Use ¹⁵N-labeled nitrite to track nitrogen transfer via NMR [[14]][[19]].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。